REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[CH:9][C:10]3[C:15]([CH:16]=2)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:19])=O>C1(C)C=CC=CC=1>[Cl:19][C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:16]=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
16.52 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 48 hr
|
Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC2=CC=CC=C12)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |